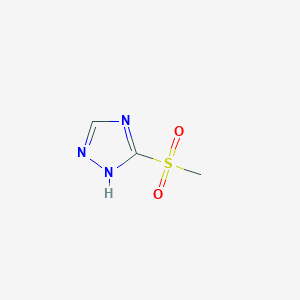

3-(methylsulfonyl)-1H-1,2,4-triazole

Overview

Description

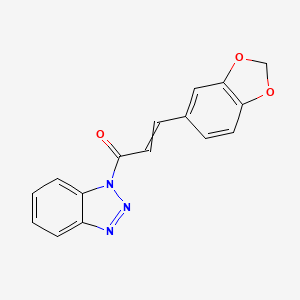

The compound “3-(methylsulfonyl)-1H-1,2,4-triazole” is likely a derivative of 1H-1,2,4-triazole, which is a type of triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1H-1,2,4-triazole” are not available, similar compounds have been synthesized through various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones .

Molecular Structure Analysis

The molecular structure of “3-(methylsulfonyl)-1H-1,2,4-triazole” would likely be influenced by its components. For example, methanesulfonyl chloride, a related compound, has a molecular weight of 114.551 and a formula of CH3ClO2S .

Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C (sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure.

Scientific Research Applications

-

Nutritional Supplement

- Field : Nutraceutical and Dietary Supplement Research .

- Application : MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .

- Method : MSM is taken orally as a dietary supplement .

- Results : A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

-

Agriculture

- Field : Agricultural Bioengineering .

- Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties, which include 3-(methylsulfonyl)-1H-1,2,4-triazole, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

- Method : The compound is applied to the rice plants to combat the bacterial leaf blight .

- Results : The compound was effective in reducing rice bacterial leaf blight. It also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .

-

Battery Manufacturing

- Field : Energy Storage and Conversion .

- Application : 3-(Methylsulfonyl)-1-propyne is used in the manufacturing of batteries .

- Method : The compound is used in the production process of batteries, likely as a component of the electrolyte .

- Results : The use of this compound can enhance the energy efficiency of the batteries .

-

Pharmaceuticals

- Field : Medicinal Chemistry .

- Application : Indole-based chalcone derivatives, which may include similar structures to “3-(methylsulfonyl)-1H-1,2,4-triazole”, have been reported as COX-1 and COX-2 inhibitors .

- Method : These compounds are synthesized and tested for their inhibitory activity against COX-1 and COX-2 enzymes .

- Results : Certain compounds, such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, have demonstrated significant activity .

-

Energy Storage

- Field : Energy Storage and Conversion .

- Application : 3-(Methylsulfonyl)-1-propyne is used in the manufacturing of batteries .

- Method : The compound is used in the production process of batteries, likely as a component of the electrolyte .

- Results : The use of this compound can enhance the energy efficiency of the batteries .

-

Chemical Physics

- Field : Chemical Physics .

- Application : The 1-ethyl-3-methylimidazolium bis(trifluoro-methylsulfonyl)-imide ionic liquid nanodroplets on solid surfaces and in electric field .

- Method : A molecular dynamics simulation study .

- Results : This study provides insights into the behavior of ionic liquid nanodroplets on solid surfaces and in electric fields .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-methylsulfonyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRQEKCXPQPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391601 | |

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-1H-1,2,4-triazole | |

CAS RN |

3589-05-7 | |

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)

![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)

![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)